6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one - 851067-56-6

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-3294339
CAS Number: 851067-56-6
Molecular Formula: C22H26BrN7O
Molecular Weight: 484.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, often referred to as lig17 in scientific literature [], is a synthetic compound classified as a pyrido[2,3-d]pyrimidin-7-one derivative. This compound has garnered significant interest in scientific research due to its potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) []. CDK4 is a key regulator of the cell cycle and plays a crucial role in cancer development. Therefore, selective inhibitors of CDK4, like lig17, are valuable tools for studying cell cycle regulation and exploring potential cancer therapies.

Mechanism of Action

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one acts as a selective inhibitor of CDK4 []. Although the specific details of its binding interactions with CDK4 are not explicitly mentioned in the provided abstracts, it likely exerts its inhibitory effect through competitive binding to the ATP-binding pocket of CDK4, preventing ATP from binding and inhibiting the kinase activity. The selectivity of this compound towards CDK4 over other kinases is likely attributed to its specific structural features, particularly the bulky 8-cyclopentyl substituent and the extended 2-[(5-piperazin-1-ylpyridin-2-yl)amino] moiety, which may interact with unique amino acid residues within the CDK4 active site.

Molecular dynamics studies have revealed that the positive charge on lig17 contributes favorably to its binding in CDK4, while the presence of Lys89 in CDK2 creates significant strain when complexed with lig17, affecting its conformation and hydrogen bonding interactions with hinge residues [].

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (Palbociclib)

    Compound Description: Palbociclib is a highly selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [] It is approved for use in combination with letrozole for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. [] Palbociclib exhibits potent inhibitory activity against CDK4/cyclin D1. []

    Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7-one structure with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Key structural differences include the presence of a bromine atom at the 6-position and the absence of the acetyl group at the same position in the main compound. Both compounds also share a cyclopentyl substituent at the 8-position and a (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position. [, , , , , , , , , , , , , , , ]

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: Compound 7x is a potent cyano pyridopyrimidine-based multikinase inhibitor. It demonstrates potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] This compound induces apoptosis in tumor cells at concentrations of approximately 30–100 nM. []

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: CKIA is a small molecule CDK4 inhibitor radiolabeled with iodine-124. [, ] It inhibits tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]

    Relevance: Structurally, CKIA is similar to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. They both share the core pyrido[2,3-d]pyrimidin-7-one structure with a cyclopentyl group at the 8-position. The main difference lies in the substituent at the 6-position, with CKIA having an iodine atom and the main compound having a bromine atom. Additionally, CKIA has a (4-piperazin-1-yl-phenylamino) group at the 2-position, while the main compound has a (5-piperazin-1-ylpyridin-2-yl)amino group. [, ]

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: Similar to CKIA, CKIB is another small molecule CDK4 inhibitor. [, ] It is also radiolabeled with iodine-124 and demonstrates tumor cell proliferation inhibition by targeting the Cdk4/pRb/E2F pathway. [, ]

    Relevance: CKIB shares a high degree of structural similarity with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds are based on the pyrido[2,3-d]pyrimidin-7-one scaffold and possess a cyclopentyl group at the 8-position and a (5-(piperazin-1-yl)-pyridin-2-yl-amino) group at the 2-position. The primary structural difference is the presence of an iodine atom at the 6-position in CKIB, while the main compound has a bromine atom at that position. [, ]

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Impurity A)

    Compound Description: Identified as a process-related impurity of Palbociclib. []

    Relevance: Impurity A shares the same core pyrido[2,3-d]pyrimidin-7(8H)-one structure as 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both compounds also possess a cyclopentyl substituent at the 8-position and a (5-(piperazin-1-yl)pyridin-2-yl)amino group at the 2-position. The key difference lies in the absence of a bromine atom or an acetyl group at the 6-position in Impurity A. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one (Impurity B)

    Compound Description: This compound was identified as a new process-related impurity of Palbociclib during its development. []

    Relevance: Impurity B shows structural similarities to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, both sharing the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Both also have a cyclopentyl substituent at the 8-position. The differences arise with Impurity B having an acetyl group at the 6-position and a {[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino} group at the 2-position, unlike the bromine at the 6-position and the (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position in the main compound. []

6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

    Compound Description: This compound is a newly identified process-related impurity of Palbociclib. []

    Relevance: Similar to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, this compound is based on the pyrido[2,3-d]pyrimidin-7(8H)-one core and possesses a cyclopentyl substituent at the 8-position. The differences lie in the presence of an acetyl group at the 6-position and a {[3-(piperazin-1-yl)pyridin-2yl]amino} substituent at the 2-position in this impurity, whereas the main compound has a bromine at the 6-position and a (5-piperazin-1-ylpyridin-2-yl)amino group at the 2-position. []

    Compound Description: This compound is a related substance identified during the analysis of Palbociclib. []

8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one (Impurity B)

    Compound Description: This compound is another related substance found during the analysis of Palbociclib. []

    Relevance: This impurity shares a close structural resemblance to 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Both are based on the pyrido[2,3-d]pyrimidin-7(8H)-one framework and have a cyclopentyl group at the 8-position and a (5-(piperazin-1-yl)pyridine-2-yl)amino group at the 2-position. The primary difference is the presence of a vinyl group at the 6-position in this impurity, while the main compound has a bromine atom at that position. []

10. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one * Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6). It has good chemical stability and crystal form stability. [] * Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7-one structure with 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one. Key structural differences include the presence of a bromine atom at the 6-position and the absence of the acetyl group at the same position in the main compound. []

Properties

CAS Number

851067-56-6

Product Name

6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H26BrN7O

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C22H26BrN7O/c1-14-17-13-26-22(27-18-7-6-16(12-25-18)29-10-8-24-9-11-29)28-20(17)30(21(31)19(14)23)15-4-2-3-5-15/h6-7,12-13,15,24H,2-5,8-11H2,1H3,(H,25,26,27,28)

InChI Key

DZCHDINWDGTTBZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.